1-(Adamantan-1-YL)-4-[(4-ethoxynaphthalen-1-YL)sulfonyl]piperazine
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Overview
Description
1-(Adamantan-1-YL)-4-[(4-ethoxynaphthalen-1-YL)sulfonyl]piperazine is a complex organic compound that features a unique combination of adamantane, naphthalene, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-YL)-4-[(4-ethoxynaphthalen-1-YL)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the individual components. The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, while the naphthalene sulfonyl group can be synthesized via sulfonation of naphthalene followed by ethoxylation. The final step involves the coupling of these components with piperazine under suitable reaction conditions, such as the use of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-YL)-4-[(4-ethoxynaphthalen-1-YL)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or sulfonamides.
Scientific Research Applications
1-(Adamantan-1-YL)-4-[(4-ethoxynaphthalen-1-YL)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-YL)-4-[(4-ethoxynaphthalen-1-YL)sulfonyl]piperazine involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the naphthalene sulfonyl group can interact with proteins or enzymes. The piperazine ring may act as a binding site for receptors or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Adamantan-1-YL)-propan-1-one oxime
- 1-(Adamantan-1-YL)-methylamine
- 4-(Naphthalen-1-YL)sulfonyl)piperazine
Uniqueness
1-(Adamantan-1-YL)-4-[(4-ethoxynaphthalen-1-YL)sulfonyl]piperazine is unique due to its combination of adamantane, naphthalene, and piperazine moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the ethoxynaphthalene group may enhance its solubility and binding affinity compared to other naphthalene derivatives.
Properties
Molecular Formula |
C26H34N2O3S |
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Molecular Weight |
454.6 g/mol |
IUPAC Name |
1-(1-adamantyl)-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C26H34N2O3S/c1-2-31-24-7-8-25(23-6-4-3-5-22(23)24)32(29,30)28-11-9-27(10-12-28)26-16-19-13-20(17-26)15-21(14-19)18-26/h3-8,19-21H,2,9-18H2,1H3 |
InChI Key |
BARVXKPHQPAFHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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